molecular formula C6H13NO2 B026937 (R)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine CAS No. 103883-30-3

(R)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine

Cat. No. B026937
M. Wt: 131.17 g/mol
InChI Key: HXOYWCSTHVTLOW-RXMQYKEDSA-N
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Description

Synthesis Analysis

The synthesis of related dioxolane compounds often involves condensation reactions. For instance, a novel 1,3-dithiolane compound was synthesized through a condensation reaction involving 2-nitroethene-1,1-bis(thiolate) potassium and 2,3-dichloro-N,N-dimethylpropan-1-amine, highlighting a method that might be adaptable for synthesizing (R)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine (Zhai Zhi-we, 2014).

Molecular Structure Analysis

The crystal structure of related dioxolane compounds has been analyzed using X-ray diffractions, which can provide insights into the molecular structure of (R)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine. For example, the structure of a dioxolane compound with R configuration at C(2) and C(3) was determined, revealing that OH groups are positioned on one side of the dioxolane ring (M. Li, Y. Wang, R. Chen, 2001).

Chemical Reactions and Properties

The chemical properties of dioxolane derivatives include their reactivity in condensation and cycloaddition reactions. For instance, N,N-dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine was synthesized using a 1,3-dipolar cycloaddition reaction, showcasing the type of chemical reactions dioxolane derivatives might undergo (Aouine Younas, El Hallaoui Abdelilah, Alami Anouar, 2014).

Physical Properties Analysis

The physical properties of dioxolane derivatives, such as their solubility, crystalline structure, and phase behavior, are crucial for their application in material science. For example, the synthesis and characterization of random copolymers of (2,2-dimethyl-1,3-dioxolan-4-yl)methyl methacrylate and 2,3-dihydroxypropyl methacrylate revealed insights into the solubility and crystalline behavior of such compounds (Samuel O. Kyeremateng, E. Amado, J. Kressler, 2007).

Chemical Properties Analysis

The chemical properties analysis includes the study of reactivity, stability, and interactions with other molecules. For instance, the synthesis and characterization of a 1,3-dioxolane compound showed its potential reactivity and interaction with other chemical entities, providing a basis for understanding the chemical behavior of (R)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine (Dae-Kee Kim, J. Gam, K. Kim, 1994).

Scientific Research Applications

  • Chiral Auxiliary for Asymmetric Synthesis :
    • The compound has been synthesized and evaluated as a chiral auxiliary in the asymmetric synthesis of α-hydroxy esters. This involves bidentate chelation-controlled alkylation of glycolate enolate, showcasing its utility in producing chiral molecules (Jung, Ho, & Kim, 2000).
  • Building Block for Synthesis :
    • It serves as an intermediate in the synthesis of optically active compounds. For instance, a method starting from (R)-epichlorohydrin and involving several steps including reaction with acetone, azidation, and reduction leads to the production of this compound. It's highlighted for its role in generating (S)-3-aminopropane-1,2-diol·HCl, indicating its significance in creating complex molecular structures (Bhavani et al., 2011).
  • Structural and Conformational Analysis :
    • The compound has been part of studies focusing on the synthesis, crystallization, and structural analysis. For example, a study detailed the synthesis and crystal structure of a dioxolane compound where 1H NMR and X-ray diffractions were used to confirm its structure and analyze its crystal form (Zhi-we, 2014).
    • In another study, a novel dioxolane compound was synthesized, crystallized, and analyzed to understand its molecular configuration and intermolecular interactions, showcasing its potential in material science and structural chemistry (Li, Wang, & Chen, 2001).
  • Applications in Catalysis :
    • The compound has been used to derive new optically active C2-symmetric salen-type ligands. These ligands were utilized to obtain rhodium(I) complexes, which demonstrated their potential in asymmetric catalysis, specifically in the hydrogen-transfer hydrogenation of certain substrates (Nindakova et al., 2012).

Safety And Hazards

Methenamine is generally well tolerated at conventional doses and no episodes of serum aminotransferase elevations or clinically apparent liver injury were reported . Methenamine is contraindicated in patients with advanced liver disease because of the generation of ammonia .

Future Directions

Methenamine is a safe and effective option to prevent UTI in older adults with recurrent UTI, genitourinary surgical procedures, and potentially long-term catheterization . When selecting a treatment approach to preventing UTI in older adults with adequate renal function, clinicians may consider methenamine as a viable option .

properties

IUPAC Name

[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-6(2)8-4-5(3-7)9-6/h5H,3-4,7H2,1-2H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXOYWCSTHVTLOW-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)CN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC[C@H](O1)CN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine

CAS RN

103883-30-3
Record name 1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methanamine
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Synthesis routes and methods I

Procedure details

3-Aminopropane-1,2-diol (400 mg, 4.4 mmol) was dissolved in EtOAc—HCl (20 mL). And the reaction mixture was stirred at r.t. for 30 min. The reaction mixture was concentrated in vacuo to get to the white solid. The white solid was added in 2,2-dimethoxy-propane (10 mL) and toluene-4-sulfonic acid (86 mg, 0.5 mmol) was added into the mixture. The reaction mixture was stirred at 60° C. for 12 h. The reaction mixture was concentrated in vacuo, washed by acetone to give (2,2-dimethyl-1,3-dioxolan-4-yl)methanamine (350 mg, yield: 46%). 1HNMR (DMSO-d6, 400 MHz): δ8.08 (s, 2H), 4.32 (s, 1H), 4.05 (q, J=4.8 Hz, 1H), 3.73 (t, J=6.4 Hz, 1H), 3.00-2.78 (m, 2H), 1.37 (s, 3H), 1.28 (s, 3H)
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
86 mg
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Into a 100-mL round-bottom flask, was placed a solution of 3-aminopropane-1,2-diol (5 g, 54.88 mmol, 1.00 equiv) in water (15 mL). The pH value of the solution was adjusted to 1 with 37% hydrochloric acid. The resulting solution was stirred for 15 min at room temperature. Then the mixture was concentrated to dryness under vacuum. This was followed by the addition of 2,2-dimethoxypropane (32 mL), and 4-methylbenzene-1-sulfonic acid (423 mg, 2.46 mmol, 0.04 equiv). The resulting solution was stirred for 30 min at 85° C. The solid was collected by filtration, washed with acetone and then dissolved in dichloromethane. The PH value of the solution was adjusted to 9 with 2N sodium hydroxide solution. Two phases were separated. The aqueous phase was extracted with dichloromethane. The combined organic phases were dried over anhydrous sodium sulfate. Filtration and concentration under reducing pressure gave the title compound (light yellow oil). 1H-NMR (300 MHz, CDCl3): δ ppm 1.24(s, 3H), 1.33(s, 3H), 2.77 (s, 1H), 2.91(s, 1H), 3.67-3.72(m, 1H), 3.96-4.01(m, 1H), 4.20-4.28(m, 1H), 8.15(brs, 3H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
32 mL
Type
reactant
Reaction Step Three
Quantity
423 mg
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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